3-(2-Ethoxyethoxy)aniline hydrochloride CAS 1049787-84-9 properties
3-(2-Ethoxyethoxy)aniline hydrochloride CAS 1049787-84-9 properties
An In-Depth Technical Guide to 3-(2-Ethoxyethoxy)aniline Hydrochloride (CAS 1049787-84-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(2-ethoxyethoxy)aniline hydrochloride, a specialized chemical intermediate. The document details its physicochemical properties, synthesis, reactivity, applications in research and development, analytical methodologies, and critical safety protocols. This guide is designed to serve as a practical resource for professionals engaged in organic synthesis and medicinal chemistry.
Physicochemical and Structural Data
3-(2-Ethoxyethoxy)aniline hydrochloride is the salt form of the parent aniline, which possesses a flexible ethoxyethoxy side chain. This chain is a common motif in medicinal chemistry used to enhance solubility and modulate pharmacokinetic properties. The hydrochloride salt form generally improves the stability and handling characteristics of the parent amine.
| Property | Value | Source |
| CAS Number | 1049787-84-9 | - |
| Parent Aniline CAS | 116998-62-0 | [1] |
| Molecular Formula | C₁₀H₁₆ClNO₂ | Calculated |
| Molecular Weight | 217.70 g/mol | Calculated from Parent[1][2] |
| Appearance | White to off-white or light yellow/green solid/powder. | General for aniline salts |
| Melting Point | 196 - 198 °C | - |
| Solubility | Soluble in water. The parent aniline is expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO.[3][4][5] | General chemical principles[3] |
| Hygroscopicity | Expected to be hygroscopic. | General for amine salts |
| Light Sensitivity | Aniline derivatives are often sensitive to light and air, darkening over time. | General for anilines |
Synthesis and Chemical Reactivity
Synthetic Pathway
The synthesis of 3-(2-ethoxyethoxy)aniline typically originates from the corresponding nitroaromatic compound, which is a common and reliable strategy for preparing anilines.[6] The hydrochloride salt is then formed in a final acid-base reaction.
Conceptual Protocol:
-
Nitration: (2-Ethoxyethoxy)benzene is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group onto the aromatic ring, yielding 1-(2-ethoxyethoxy)-3-nitrobenzene.
-
Reduction: The resulting nitro compound is reduced to the primary amine. This is a cornerstone reaction in aniline synthesis and can be achieved through several methods:
-
Catalytic Hydrogenation: The nitro compound is hydrogenated using a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[7][8] This method is clean and often high-yielding.
-
Metal-Acid Reduction: A classic method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl).
-
-
Salt Formation: The purified 3-(2-ethoxyethoxy)aniline base is dissolved in a suitable solvent (e.g., isopropanol, diethyl ether) and treated with a stoichiometric amount of hydrochloric acid (either as a gas or a concentrated solution) to precipitate the hydrochloride salt. The salt is then isolated by filtration and dried.
Core Reactivity
The chemical behavior of 3-(2-ethoxyethoxy)aniline hydrochloride is dominated by the reactivity of the arylamine functional group. The free aniline base, which can be generated in situ, is a strong nucleophile and the aromatic ring is highly activated towards electrophilic substitution.
-
Reactions at the Amino Group: The lone pair of electrons on the nitrogen atom makes it nucleophilic. It readily undergoes N-acylation with acyl chlorides or anhydrides to form amides, and N-alkylation with alkyl halides.
-
Electrophilic Aromatic Substitution (EAS): The amino group is a powerful activating, ortho-, para-directing substituent.[9][10] However, under strongly acidic conditions (like nitration), the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a strongly deactivating, meta-directing group.[11] To control reactivity and achieve ortho/para substitution, the amino group is often temporarily protected as an acetanilide.[9]
-
Diazotization: Primary arylamines react with nitrous acid (HNO₂, typically generated from NaNO₂ and HCl) at low temperatures (0-5 °C) to form stable arenediazonium salts.[10] These salts are exceptionally versatile intermediates, enabling the introduction of a wide range of substituents (e.g., -OH, -F, -Cl, -Br, -I, -CN) onto the aromatic ring via Sandmeyer and related reactions.
DOT Script for Reactivity Diagram
Caption: Core reactivity pathways of 3-(2-ethoxyethoxy)aniline.
Applications in Research and Drug Development
Substituted anilines are cornerstone building blocks in the synthesis of pharmaceuticals and other high-value organic materials.[6] While specific applications for CAS 1049787-84-9 are not widely published, its structure is indicative of its utility as a versatile intermediate.
-
Scaffold for API Synthesis: The aniline moiety is present in a wide range of approved drugs.[6] This compound serves as a ready-made starting material for constructing more complex molecules, allowing for the introduction of the 3-(2-ethoxyethoxy)phenyl group into a target structure.
-
Modulation of Physicochemical Properties: The ethoxyethoxy side chain is a key feature. It is often incorporated into drug candidates to increase aqueous solubility, improve absorption, and fine-tune the lipophilicity (LogP) of a molecule. This can lead to an optimized pharmacokinetic profile, enhancing bioavailability and reducing metabolic instability.
-
Combinatorial Chemistry and Library Synthesis: This compound is an ideal candidate for use in creating chemical libraries. By reacting it with a diverse set of building blocks (e.g., various acyl chlorides, sulfonyl chlorides, or aldehydes in reductive amination), researchers can rapidly generate a large number of distinct compounds for high-throughput screening against biological targets.
Analytical Methodologies
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective technique for assessing the purity and stability of aniline derivatives.[12][13]
General RP-HPLC Protocol for Purity Assessment
This protocol provides a robust starting point for the analysis of 3-(2-ethoxyethoxy)aniline hydrochloride. Optimization may be required based on the specific instrumentation and sample matrix.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).[14][15]
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH).
-
HPLC-grade water (18.2 MΩ·cm).
-
Formic acid or trifluoroacetic acid (TFA) for mobile phase modification.
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration before use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[15]
-
Column Temperature: 30 °C.[15]
-
Detection Wavelength: 254 nm is a common starting point for aromatic compounds.[15] A PDA detector can be used to scan a range (e.g., 210-400 nm) to determine the optimal wavelength.
-
Injection Volume: 5-10 µL.
-
Gradient Program (Example):
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: Re-equilibration at 10% B
-
4. Sample Preparation:
-
Prepare a stock solution of the compound in a suitable diluent (e.g., 50:50 Water:Acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of ~50 µg/mL using the same diluent.
-
Filter the final sample through a 0.45 µm syringe filter before injection to remove particulates.
DOT Script for Analytical Workflow
Caption: A typical workflow for RP-HPLC purity analysis.
Safety, Handling, and Storage
3-(2-Ethoxyethoxy)aniline hydrochloride, as an aniline derivative, must be handled with extreme caution. The safety data for aniline hydrochloride is used as a surrogate and indicates significant toxicity.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed. |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin. |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled. |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage. |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects. |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer. |
| STOT, Repeated Exposure | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure. |
| Aquatic Hazard, Acute | Category 1 | H400: Very toxic to aquatic life. |
Source: Based on data for Aniline Hydrochloride.
Safe Handling and Personal Protective Equipment (PPE)
A self-validating protocol requires strict adherence to the following measures to minimize exposure.
1. Engineering Controls:
-
Always handle the solid and its solutions inside a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Ensure safety shower and eyewash stations are readily accessible.
2. Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended. Change gloves immediately if contamination occurs.
-
Eye Protection: Use chemical safety goggles with side shields or a full-face shield.
-
Skin and Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes. Ensure no skin is exposed.
3. Hygiene Practices:
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.
-
Decontaminate all surfaces and equipment after use.
4. Storage and Disposal:
-
Store in a tightly sealed container in a cool, dry, dark, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Dispose of waste in accordance with all local, state, and federal regulations. This compound should be treated as hazardous waste.
DOT Script for Safe Handling Workflow
Caption: Logical workflow for the safe handling of hazardous chemicals.
Conclusion
3-(2-Ethoxyethoxy)aniline hydrochloride (CAS 1049787-84-9) is a valuable chemical intermediate for research and development, particularly within the pharmaceutical industry. Its structure combines the versatile reactivity of the aniline core with a side chain designed to impart favorable physicochemical properties. While its utility in synthesis is clear, its significant hazard profile necessitates strict adherence to rigorous safety protocols during handling, storage, and disposal. This guide provides the foundational knowledge required for its effective and safe use in a laboratory setting.
References
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